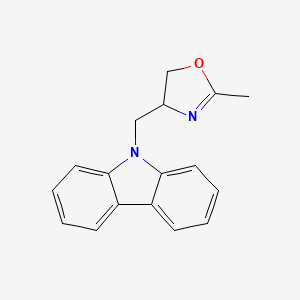
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method includes the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified through chromatography on a silica gel column followed by recrystallization in an ether/hexane mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biosensor due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may exert its effects by modulating specific signaling pathways such as the p38 mitogen-activated protein kinase pathway, which is involved in inflammation . Additionally, its photochemical properties enable it to participate in electron transfer processes, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Similar in structure but with different functional groups, leading to varied applications.
2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate: Another carbazole derivative with distinct electronic properties.
Uniqueness
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of the carbazole and oxazole rings, which imparts distinct photochemical and electronic properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3 |
InChI Key |
PIBVAULRYCPZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















